2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)acetic acid
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Overview
Description
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)acetic acid is a complex organic compound with a molecular formula of C20H17NO4. This compound is known for its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an azetidine ring. The presence of the Fmoc group makes it a valuable intermediate in organic synthesis, particularly in the field of peptide chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)acetic acid typically involves multiple steps. One common method starts with the preparation of the azetidine ring, followed by the introduction of the Fmoc group. The reaction conditions often require the use of strong bases and protecting groups to ensure the stability of intermediates.
Azetidine Ring Formation: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino acids or azetidinones.
Fmoc Group Introduction: The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the Fmoc group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly peptides and peptidomimetics.
Biology: The compound can be employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)acetic acid involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing reactive sites on the azetidine ring. This allows the compound to participate in various chemical reactions, including nucleophilic attacks and cyclizations. The molecular pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- (2S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholine-2-carboxylic acid
Uniqueness
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)acetic acid is unique due to its specific structure, which combines the Fmoc protecting group with an azetidine ring. This combination provides distinct reactivity and stability, making it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions further enhances its versatility in scientific research and industrial applications.
Properties
CAS No. |
2137583-07-2 |
---|---|
Molecular Formula |
C20H17NO4 |
Molecular Weight |
335.4 |
Purity |
95 |
Origin of Product |
United States |
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